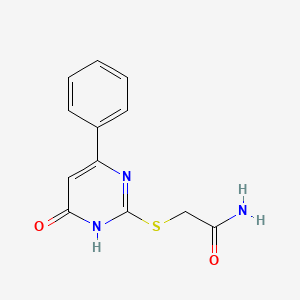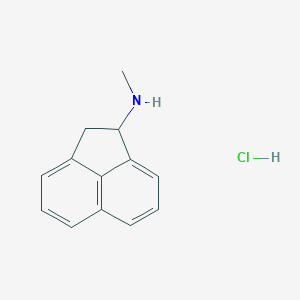
(E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one
Descripción general
Descripción
Perfluorophenyl compounds are known for their unique intermolecular interactions, particularly the phenyl-perfluorophenyl (π–π F) interaction . This interaction is formed between electropositive perfluorophenyl and electronegative non-fluorinated phenyl, and may have different charge transport properties compared to the π–π interaction formed between ordinary phenyl rings .
Synthesis Analysis
While specific synthesis methods for “(E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one” were not found, perfluorophenyl compounds have been synthesized using various methods. For instance, bis-pentafluorophenyl borane, a reagent used in the synthesis of many perfluorophenyl compounds, was first reported in 1995 . Its reactivity stems from the ready accessibility of the monomeric borane and its high Lewis acidity .Molecular Structure Analysis
The molecular structure of perfluorophenyl compounds can be complex and varies depending on the specific compound. For instance, a study on fluorinated bis(perfluorophenyl)pimelate (BF7) revealed that it interacts preferentially with another compound, Y6, resulting in improved fractal-like network structures of the active layer with optimized size and orientation of Y6 nano-crystallites .Chemical Reactions Analysis
The chemical reactions involving perfluorophenyl compounds can be diverse. For example, electrophilic fluorination represents one of the most direct and useful methods available for the selective introduction of fluorine into organic compounds .Physical And Chemical Properties Analysis
Perfluorophenyl compounds have unique physical and chemical properties. For instance, they have been shown to have significant effects on the electronic properties of other compounds .Aplicaciones Científicas De Investigación
Catalyst in Polymerization
This compound, due to its high Lewis acidity, can be used as a self-activating olefin polymerization catalyst . This means it can help in the formation of polymers from olefins, which are hydrocarbons with one or more carbon-carbon double bonds.
Frustrated Lewis Pair Generation
The compound can be used in the generation of frustrated Lewis pairs . These are combinations of Lewis acids and Lewis bases that are sterically hindered from forming adducts. They have unique reactivity patterns and can be used in a variety of chemical reactions.
Small Molecule Activation
The compound can be used for small molecule activation . This involves using a catalyst to make small molecules more reactive, which can be useful in a variety of chemical processes.
Bond Cleavage Reactions
The compound can be used in bond cleavage reactions . This involves breaking chemical bonds in a controlled manner, which can be useful in a variety of synthetic processes.
Lewis Acid Catalysis
The compound can be used as a Lewis acid catalyst . This means it can accept electron pairs and thus can speed up certain chemical reactions.
Modification of Organic Materials
The compound can be used for the modification of organic materials . This can involve changing the properties of these materials in a controlled manner for specific applications.
Synthesis of Cross-Coupled Aromatic Compounds
The compound can be utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds . For example, it can be used to create bis(pentafluorophenyl)-substituted thiophene and selenophene derivatives .
Raw Material in Pharmaceutical and Chemical Industry
The compound serves as an intermediate and raw material in the pharmaceutical and chemical industry . It can be used to prepare cyclic boronates of bifunctional compounds .
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for “(E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one” was not found, it’s important to note that all chemicals should be handled with appropriate safety measures. This includes understanding the potential hazards, using personal protective equipment, and following safe handling and disposal procedures .
Direcciones Futuras
The future directions of research on perfluorophenyl compounds are promising. For instance, directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . This could potentially be applied to the development of new perfluorophenyl compounds.
Propiedades
IUPAC Name |
(E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O/c16-11-10(12(17)14(19)15(20)13(11)18)9(21)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHOSKBIBWDCFT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183822 | |
| Record name | (2E)-1-(2,3,4,5,6-Pentafluorophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one | |
CAS RN |
54081-33-3 | |
| Record name | (2E)-1-(2,3,4,5,6-Pentafluorophenyl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54081-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(2,3,4,5,6-Pentafluorophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



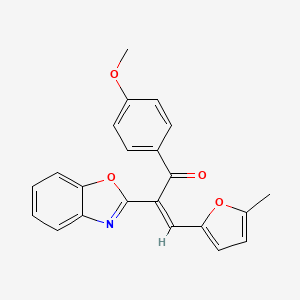
![5-(4-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3407097.png)

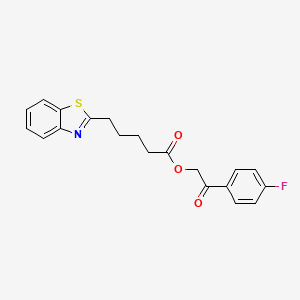

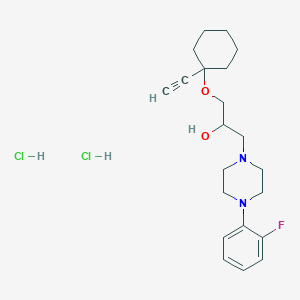

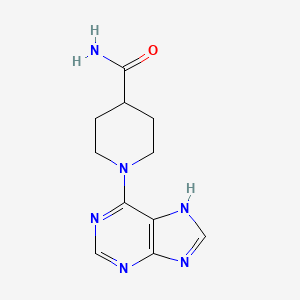
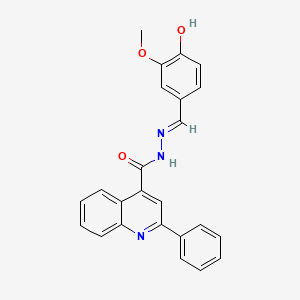
![1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3407173.png)
![Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-](/img/structure/B3407181.png)
